molecular formula C24H33N3O5S B2562807 N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898451-04-2

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2562807
CAS RN: 898451-04-2
M. Wt: 475.6
InChI Key: JDOHLZIZEPVOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H33N3O5S and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, which is significant for synthesizing pharmaceutically important building blocks (Bhunia, S. V. Kumar, D. Ma, 2017).

Analytical and Spectral Study

Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been analyzed for their synthesis, characterization, and chelating properties. These compounds show different activities of inhibition on the growth of bacteria, indicating their potential in antimicrobial applications (Patel, H., 2020).

Neuroinflammation Imaging

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, represents a noninvasive tool for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This application is crucial for studying various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease, and monitoring the neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Energetic Materials

Compounds such as 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives demonstrate potential applications as energetic materials due to their high density, moderate to good thermal stability, acceptable impact and friction sensitivities, and excellent detonation properties. This highlights their significance in the development of high-performance energetic materials (Zhang & Shreeve, 2014).

Synthesis and Anti-bacterial Study

N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity. This research contributes to the development of new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

N'-[2-(furan-2-yl)ethyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S/c1-17-15-18(2)22(19(3)16-17)33(30,31)27-13-5-4-7-20(27)9-11-25-23(28)24(29)26-12-10-21-8-6-14-32-21/h6,8,14-16,20H,4-5,7,9-13H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOHLZIZEPVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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